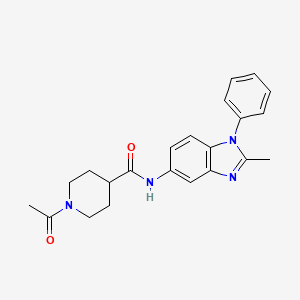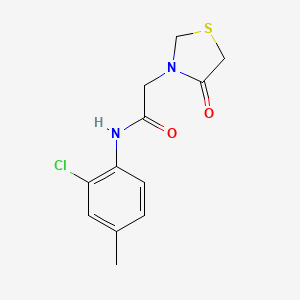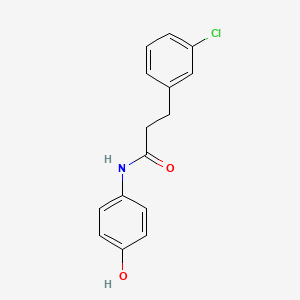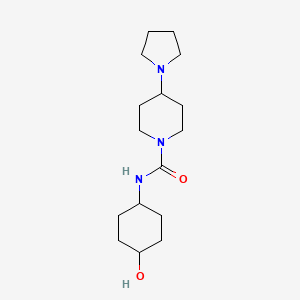
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide, also known as FDP or Furamidine, is a synthetic compound that has been studied for its potential use in treating various diseases. FDP has shown promising results in scientific research applications and has the potential to be used as a therapeutic agent in the future.
Mécanisme D'action
The mechanism of action of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to interact with DNA and to form stable complexes with DNA, which may contribute to its anti-cancer and anti-parasitic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and disruption of DNA replication and repair. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide in lab experiments is its high purity and stability, which makes it suitable for use in a range of assays and experiments. However, this compound can be difficult to synthesize in large quantities, which may limit its use in some experiments. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for research on 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide. One area of interest is the development of this compound-based therapies for cancer and parasitic diseases. Another area of interest is the study of this compound's mechanism of action, which could lead to the development of new drugs that target DNA replication and repair. Additionally, further research is needed to understand the potential toxicity and side effects of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide involves the reaction of furan-2-carboxylic acid with N,N-dimethylpiperidine-4-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with hydrazine hydrate to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide has been studied for its potential use in treating various diseases, including cancer, malaria, and trypanosomiasis. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In malaria and trypanosomiasis research, this compound has been shown to be effective against the parasites that cause these diseases.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOUDHLIHCKDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)
![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)


![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)

![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)

![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)